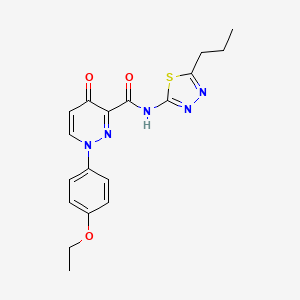![molecular formula C18H18BrNOS B11370537 5-bromo-1-ethyl-3-[4-(methylsulfanyl)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11370537.png)
5-bromo-1-ethyl-3-[4-(methylsulfanyl)benzyl]-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-BROMO-1-ETHYL-3-{[4-(METHYLSULFANYL)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic indole derivative Indole derivatives are significant in natural products and drugs due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-1-ETHYL-3-{[4-(METHYLSULFANYL)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura coupling, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The exact industrial methods can vary depending on the specific requirements and available technology.
Chemical Reactions Analysis
Types of Reactions
5-BROMO-1-ETHYL-3-{[4-(METHYLSULFANYL)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., Br₂), nucleophiles (e.g., NH₃)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-BROMO-1-ETHYL-3-{[4-(METHYLSULFANYL)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new synthetic methodologies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-BROMO-1-ETHYL-3-{[4-(METHYLSULFANYL)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biochemical pathways. This binding can result in the modulation of enzyme activity, receptor signaling, and gene expression .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-indol-2-one: Another indole derivative with similar structural features but different substituents.
1,3-Dihydroindol-2-one: Shares the indole core but lacks the bromine and methylsulfanyl groups.
Uniqueness
5-BROMO-1-ETHYL-3-{[4-(METHYLSULFANYL)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the bromine and methylsulfanyl groups enhances its reactivity and potential biological activities compared to other indole derivatives .
Properties
Molecular Formula |
C18H18BrNOS |
|---|---|
Molecular Weight |
376.3 g/mol |
IUPAC Name |
5-bromo-1-ethyl-3-[(4-methylsulfanylphenyl)methyl]-3H-indol-2-one |
InChI |
InChI=1S/C18H18BrNOS/c1-3-20-17-9-6-13(19)11-15(17)16(18(20)21)10-12-4-7-14(22-2)8-5-12/h4-9,11,16H,3,10H2,1-2H3 |
InChI Key |
SVZKNKCHLGZZQF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)C(C1=O)CC3=CC=C(C=C3)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-propoxy-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11370454.png)
![2-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-4,6-dimethyl-N-phenylpyridine-3-carboxamide](/img/structure/B11370456.png)
![2-(4-methoxyphenyl)-N-[(1-morpholin-4-ylcyclohexyl)methyl]acetamide](/img/structure/B11370460.png)
![N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide](/img/structure/B11370464.png)
![2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]-N-[4-(propan-2-YL)phenyl]acetamide](/img/structure/B11370481.png)

![3-({4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoic acid](/img/structure/B11370495.png)
![1-(4-methoxyphenyl)-4-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11370502.png)
![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B11370510.png)
![2-(4-chlorophenyl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B11370513.png)
![N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-ethylbutanamide](/img/structure/B11370518.png)
![N-[4-(acetylamino)phenyl]-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11370520.png)
![3-methyl-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide](/img/structure/B11370531.png)
![2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B11370533.png)
